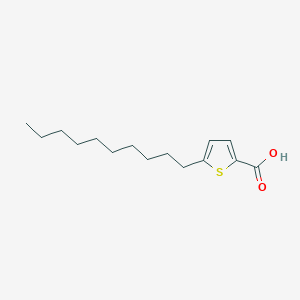

5-Decylthiophene-2-carboxylic acid

Description

5-Decylthiophene-2-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at the 2-position and a decyl (C₁₀H₂₁) alkyl chain at the 5-position of the heterocyclic ring. The long alkyl chain may improve thermal stability and phase behavior in polymer matrices or liquid crystals, though further empirical validation is required.

Properties

CAS No. |

113953-39-2 |

|---|---|

Molecular Formula |

C15H24O2S |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

5-decylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C15H24O2S/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(18-13)15(16)17/h11-12H,2-10H2,1H3,(H,16,17) |

InChI Key |

TZNUMPAEXGQNJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(S1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-decylthiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the alkylation of thiophene-2-carboxylic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for 5-decylthiophene-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Decylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield decylthiophene-2-carboxylate, while reduction can produce decylthiophene-2-methanol .

Scientific Research Applications

5-Decylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives and polymers.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It is utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-decylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, its derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key thiophene-2-carboxylic acid derivatives differ primarily in their 5-position substituents, which dictate physicochemical and application-specific properties:

Application-Specific Comparisons

- Pharmaceutical Intermediates : The chloro derivative (CAS 24065-33-6) is critical in synthesizing Rivaroxaban, a anticoagulant, where it serves as a regulatory-monitored impurity . In contrast, the decyl variant’s bulky alkyl chain may hinder bioavailability, limiting direct pharmaceutical use.

- Materials Science : The methoxycarbonyl derivative’s extended conjugation supports electronic applications (e.g., organic LEDs), while the decyl analog’s alkyl chain could stabilize hydrophobic domains in polymers or colloidal systems .

- Solubility and Reactivity: Chloro and methoxycarbonyl groups reduce solubility in nonpolar solvents, whereas alkyl chains (decyl/isopropyl) enhance compatibility with organic phases, favoring use in coatings or extraction processes .

Data Table: Comparative Analysis of Thiophene-2-carboxylic Acid Derivatives

Research Findings and Trends

- Electron-Donating vs. Withdrawing Groups : Alkyl chains (decyl/isopropyl) donate electron density to the thiophene ring, enhancing stability in reducing environments. Chloro and methoxycarbonyl groups withdraw electron density, increasing reactivity in electrophilic substitutions .

- Biological Activity : Methoxycarbonyl derivatives exhibit promise in antimicrobial and anticancer studies due to their planar, conjugated structures . The decyl variant’s bioactivity remains unexplored but may align with lipid-mediated drug delivery systems.

- Industrial Relevance : Chloro derivatives dominate pharmaceutical manufacturing, while alkylated analogs are emerging in agrochemical and material science patents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.